molecular formula C20H16ClN4OP B12680019 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole CAS No. 21434-08-2

5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole

Cat. No.: B12680019
CAS No.: 21434-08-2
M. Wt: 394.8 g/mol
InChI Key: JCMDJAYOOCOWHW-HMMYKYKNSA-N
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Description

5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzylidene group and a diphenylphosphoryl group attached to a tetraazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of 4-chlorobenzaldehyde with diphenylphosphoryl azide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is unique due to the presence of both the diphenylphosphoryl and tetraazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

21434-08-2

Molecular Formula

C20H16ClN4OP

Molecular Weight

394.8 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-1-diphenylphosphoryl-2H-tetrazole

InChI

InChI=1S/C20H16ClN4OP/c21-17-13-11-16(12-14-17)15-20-22-23-24-25(20)27(26,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H,(H,22,24)/b20-15+

InChI Key

JCMDJAYOOCOWHW-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3/C(=C/C4=CC=C(C=C4)Cl)/N=NN3

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3C(=CC4=CC=C(C=C4)Cl)N=NN3

Origin of Product

United States

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